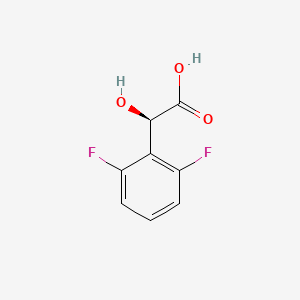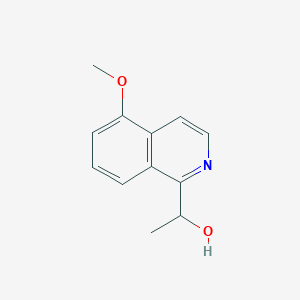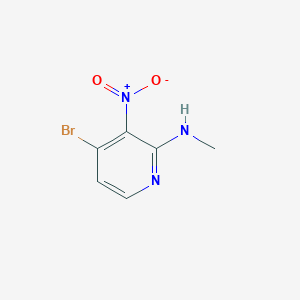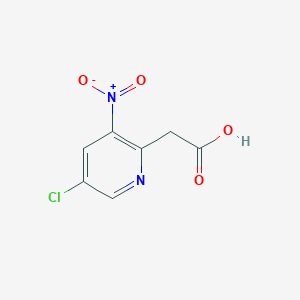
(R)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a hydroxyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Catalysts and automated systems are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(2,6-Difluorophenyl)-2-oxoacetic acid.
Reduction: 2-(2,6-Difluorophenyl)-2-hydroxyethanol.
Substitution: 2-(2,6-Difluorophenyl)-2-aminoacetic acid.
Scientific Research Applications
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2,4-Difluorophenyl)-2-hydroxyacetic acid
- ®-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid
- ®-2-(2,6-Dichlorophenyl)-2-hydroxyacetic acid
Uniqueness
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C8H6F2O3 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1 |
InChI Key |
BMZWDQNFSCPFCG-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](C(=O)O)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)









